Dimethylallyl pyrophosphate and isopentyl pyrophosphate undergo condensation to yield geranyl pyrophosphate, which undergoes condensation with a second molecule of isopentyl pyrophosphate to yield farnesyl pyrophosphate. Farnesylation is essential for the function of a number of proteins involved in signal transduction.
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
CAS No.: 1186-30-7
Cat. No.: VC20935547
Molecular Formula: C5H21N3O7P2
Molecular Weight: 297.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186-30-7 |
|---|---|
| Molecular Formula | C5H21N3O7P2 |
| Molecular Weight | 297.18 g/mol |
| IUPAC Name | triazanium;[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate |
| Standard InChI | InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 |
| Standard InChI Key | VBUNGGIXIOHBHL-UHFFFAOYSA-N |
| SMILES | CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
| Canonical SMILES | CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+] |
| Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Identity and Structural Characteristics
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate is a phosphorylated organic compound with significant biochemical importance. It is identified by the CAS Registry Number 1186-30-7 and possesses a molecular formula of C5H21N3O7P2 with a molecular weight of 297.18 g/mol. The compound exists as a crystalline solid with high water solubility, characteristic of many phosphate-containing biomolecules.
Molecular Structure and Nomenclature
The IUPAC name of the compound is triazanium;[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate, though it is frequently referred to by its common name dimethylallyl pyrophosphate (DMAPP) triammonium salt. The molecular structure features a 3-methylbut-3-enoxy group attached to a pyrophosphate moiety, with three ammonium ions balancing the negative charges of the phosphate groups. This structural arrangement is critical for its biological function as a building block in isoprenoid biosynthesis.
The structural representation can be described using standard chemical notation:
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Standard InChI: InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3
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SMILES: CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5H21N3O7P2 | |
| Molecular Weight | 297.18 g/mol | |
| Physical State | Crystalline solid | |
| Solubility | Highly water-soluble | |
| CAS Number | 1186-30-7 | |
| Canonical SMILES | CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+] | |
| The chemical reactivity of the compound is primarily dictated by the pyrophosphate group, which serves as an excellent leaving group in biological reactions. This property enables the compound to participate in various biochemical transformations, particularly in the context of prenylation reactions and isoprenoid biosynthesis. |
Biosynthetic Role in Isoprenoid Pathways
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate, as dimethylallyl pyrophosphate (DMAPP), serves as one of the fundamental building blocks in isoprenoid biosynthesis, alongside isopentenyl pyrophosphate (IPP) . Isoprenoids constitute one of the most diverse classes of natural products with essential roles in cellular functions and numerous industrial applications.
Involvement in Terpene Synthesis
DMAPP participates in a critical condensation reaction with isopentenyl pyrophosphate (IPP) to generate geranyl pyrophosphate, which serves as the precursor for monoterpenes . This reaction represents the first step in the biosynthetic pathway leading to the formation of various terpene classes. The condensation process continues with the addition of another IPP molecule to form farnesyl pyrophosphate, a precursor for sesquiterpenes and triterpenes .
Biosynthetic Pathways
Two primary metabolic routes are responsible for the production of DMAPP in biological systems:
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The mevalonate (MVA) pathway: Predominantly utilized by eukaryotes, fungi, and certain gram-positive bacteria.
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The non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway: Employed by gram-negative and some gram-positive bacteria.
These pathways are essential for cellular metabolism, as they provide the precursors necessary for the synthesis of various isoprenoid compounds, including steroids, terpenes, and prenylated proteins. The significance of these pathways is underscored by their conservation across diverse organisms and their role in producing molecules with critical biological functions.
Biological Functions and Applications
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate plays multifaceted roles in biological systems, particularly through its involvement in protein modification and signal transduction pathways.
Protein Prenylation and Cellular Signaling
One of the most significant biological functions of DMAPP involves protein prenylation, a post-translational modification critical for the proper localization and function of various proteins involved in signal transduction . Farnesylation, which depends on farnesyl pyrophosphate derived from DMAPP, is particularly essential for the functionality of numerous proteins involved in cellular signaling pathways . This process facilitates the membrane association of modified proteins, allowing them to participate in various cellular processes, including growth, differentiation, and apoptosis.
Applications in Biochemical Research
The compound has significant value in biochemical research as a tool for studying isoprenoid biosynthesis and protein prenylation. Its availability as a triammonium salt enhances its utility in experimental settings due to improved stability and solubility characteristics compared to the free acid form. Researchers utilize this compound to:
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Investigate enzyme kinetics of prenyltransferases
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Study the mechanisms of protein prenylation
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Develop inhibitors of isoprenoid biosynthesis for potential therapeutic applications
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Explore the production of novel isoprenoid derivatives with biotechnological applications
Challenges in Research and Applications
Despite its biological significance, research involving triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate faces certain challenges that warrant consideration.
Cellular Uptake Limitations
The pyrophosphate group of DMAPP carries negative charges that significantly reduce its cell permeability, making direct feeding of this compound to cells generally unsuccessful for biosynthetic purposes . This limitation has prompted researchers to explore alternative approaches, including the development of cell-permeable prodrugs or the engineering of transport systems to facilitate cellular uptake.
Pathway Engineering Challenges
The natural biosynthetic pathways for DMAPP are lengthy and highly substrate-specific, making them difficult to engineer for the acceptance of non-natural analogues . This challenge has hindered efforts to utilize these pathways for the biosynthesis of artificial isoprenoids from simple precursors, necessitating the development of novel strategies for pathway engineering.
Applications in Modern Research
Current research applications of triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate extend beyond traditional biochemical studies to include:
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Metabolic engineering of microorganisms for enhanced production of valuable isoprenoids
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Development of chemoenzymatic approaches for the synthesis of novel isoprenoid derivatives
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Investigation of prenylation-dependent protein-protein interactions
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Exploration of the role of prenylated proteins in disease pathology, particularly in cancer and neurodegenerative disorders
Structural Comparison with Related Compounds
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate shares structural similarities with other phosphorylated compounds involved in biochemical processes. One such related compound is triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate (CAS: 443892-56-6), which functions as an activator of ion channels and demonstrates inhibitory effects on certain ligand-receptor interactions .
Comparative Analysis of Related Compounds
The following table presents a comparative analysis of triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate and structurally related compounds:
| Compound | CAS Number | Molecular Formula | Key Biological Functions |
|---|---|---|---|
| Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate | 1186-30-7 | C5H21N3O7P2 | Precursor in isoprenoid biosynthesis, protein prenylation |
| Triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate | 443892-56-6 | C12H18O4P | Ion channel activation, ligand-receptor inhibition |
| Triazanium phosphate (Triammonium phosphate) | 10361-65-6 | H12N3O4P | Nutrient source in microbial culture media, pH buffer |
| These structural relationships highlight the diverse biological roles of phosphorylated compounds and their significance in various biochemical processes. |
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